molecular formula C12H15ClO3 B8411438 1-[4-(4-Chloro-2-hydroxybutoxy)phenyl]ethanone

1-[4-(4-Chloro-2-hydroxybutoxy)phenyl]ethanone

Cat. No. B8411438
M. Wt: 242.70 g/mol
InChI Key: WTUXVPKJCQXXDW-UHFFFAOYSA-N
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Patent
US04806555

Procedure details

Utilizing the procedure of Preparation 21, 1,4-dichloro-2-butanol was reacted with 4-hydroxyacetophenone to give cream colored solid, m.p. 75°-77° C. Recrystallizing solvent was a mixture of ethanol-diethyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethanol diethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH:3]([OH:7])[CH2:4][CH2:5][Cl:6].[CH3:8][C:9]([C:11]1[CH:12]=[CH:13][C:14]([OH:17])=[CH:15][CH:16]=1)=[O:10]>C(O)C.C(OCC)C>[Cl:6][CH2:5][CH2:4][CH:3]([OH:7])[CH2:2][O:17][C:14]1[CH:15]=[CH:16][C:11]([C:9](=[O:10])[CH3:8])=[CH:12][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(CCCl)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1)O
Step Three
Name
ethanol diethyl ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give cream colored solid, m.p. 75°-77° C

Outcomes

Product
Name
Type
Smiles
ClCCC(COC1=CC=C(C=C1)C(C)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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